Calcifediol

Catalog No.
S522502
CAS No.
19356-17-3
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol

CAS Number

19356-17-3

Product Name

Calcifediol

IUPAC Name

(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-LQOOILFQSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Solubility

Insoluble

Synonyms

25 Hydroxycholecalciferol, 25 Hydroxycholecalciferol Monohydrate, 25 Hydroxyvitamin D 3, 25 Hydroxyvitamin D3, 25-Hydroxycholecalciferol, 25-Hydroxycholecalciferol Monohydrate, 25-Hydroxyvitamin D 3, 25-Hydroxyvitamin D3, Anhydrous, Calcifediol, Calcidiol, Calcifediol, Calcifediol Anhydrous, Calcifediol, (3 alpha,5Z,7E)-Isomer, Calcifediol, (3 beta,5E,7E)-Isomer, Calderol, Dedrogyl, Hidroferol, Monohydrate, 25-Hydroxycholecalciferol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C

Description

The exact mass of the compound Calcifediol is 400.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Vitamin D Deficiency

Vitamin D deficiency is a global health problem associated with various health issues, including bone diseases and muscle weakness. Studies suggest that calcifediol might be more effective than vitamin D (cholecalciferol) in raising blood levels of 25-hydroxyvitamin D, the storage form of the vitamin PubMed Central: . This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more efficient conversion into the active form PubMed Central: .

Research also suggests calcifediol may be particularly beneficial for individuals with conditions that hinder vitamin D absorption, such as obesity or certain medications PubMed Central: .

Bone Health

Since vitamin D plays a crucial role in calcium absorption and bone health, researchers are investigating the potential of calcifediol in preventing and treating bone diseases like osteoporosis. While some studies show promise PubMed Central: , more clinical evidence is needed to determine its definitive role in osteoporosis management.

Other Potential Applications

Scientific research is exploring the potential benefits of calcifediol in various other areas, including:

  • Neurological diseases: Studies are investigating whether calcifediol deficiency is linked to neurological conditions like multiple sclerosis .
  • Autoimmune diseases: Research is exploring the potential immunomodulatory effects of calcifediol and its possible role in autoimmune diseases like rheumatoid arthritis .

Calcifediol, also known as 25-hydroxycholecalciferol or 25-hydroxyvitamin D3, is a metabolite of vitamin D3 (cholecalciferol) produced primarily in the liver through hydroxylation. This compound serves as a precursor to calcitriol, the active form of vitamin D, which plays a crucial role in calcium and phosphorus metabolism in the body. Calcifediol is the main circulating form of vitamin D and is commonly measured in blood tests to assess vitamin D status. Its chemical formula is C27H44O2C_{27}H_{44}O_{2}, with a molecular weight of approximately 400.6 g/mol .

  • Biological Role: While not directly involved in regulating calcium levels, calcifediol serves as a precursor to calcitriol, the active form. Calcitriol interacts with receptors in the intestines, promoting calcium absorption and maintaining bone health []. Additionally, calcifediol might have independent functions related to cell growth and immune modulation, although research is ongoing in this area [].
  • Toxicity: High doses of calcifediol can lead to hypercalcemia (elevated blood calcium), causing nausea, vomiting, and kidney problems []. Careful monitoring is crucial during supplementation.
  • Flammability: Not flammable [].

Please Note:

  • Information on specific case studies related to calcifediol research is vast and depends on the area of investigation (e.g., vitamin D deficiency treatment, bone health studies). Further exploration of specific research areas can be done through scholarly databases.
Where cholesta-5,7-diene-3β,25-diol is treated with ultraviolet light in a controlled environment to produce calcifediol .
  • Extraction from Natural Sources: Calcifediol can also be extracted from animal liver oils or synthesized from ergocalciferol (vitamin D2) through similar hydroxylation processes .
  • Calcifediol has several clinical applications:

    • Vitamin D Supplementation: It is used to treat or prevent vitamin D deficiency, particularly in individuals with chronic kidney disease who may have impaired conversion of vitamin D to its active forms .
    • Bone Health: Calcifediol supplementation supports bone health by promoting calcium absorption and preventing conditions like osteomalacia and osteoporosis .
    • Diagnostic Tool: It serves as a biomarker for assessing vitamin D status in patients through serum measurements of 25-hydroxyvitamin D levels .

    Research indicates that calcifediol interacts with various medications and physiological conditions:

    • Fat Malabsorption: Unlike vitamin D3, calcifediol's absorption remains effective even in patients with fat malabsorption syndromes due to its more hydrophilic nature .
    • Drug Interactions: Certain medications may affect the metabolism of calcifediol or its efficacy; for example, glucocorticoids can inhibit its action by affecting calcium metabolism .
    • Hormonal Interactions: Calcifediol's activity is modulated by hormones like parathyroid hormone and fibroblast growth factor 23, which regulate its synthesis and action in response to serum calcium levels .

    Similar Compounds

    Several compounds share structural similarities or functional roles with calcifediol. Here are some notable examples:

    Compound NameDescription
    CholecalciferolVitamin D3; precursor to calcifediol
    ErgocalciferolVitamin D2; another form of vitamin D
    CalcitriolActive form of vitamin D; derived from calcifediol
    24,25-DihydroxycholecalciferolMetabolite of calcifediol; involved in regulatory functions
    25-HydroxyergocalciferolMetabolite of ergocalciferol; similar function as calcifediol

    Calcifediol is unique among these compounds due to its rapid conversion to the active form (calcitriol) without requiring an additional hydroxylation step in the liver, making it particularly effective for restoring vitamin D levels quickly . Additionally, its better absorption profile enhances its utility in clinical settings compared to other forms of vitamin D.

    Purity

    >98% (or refer to the Certificate of Analysis)

    Physical Description

    Solid

    XLogP3

    6.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    400.334130642 g/mol

    Monoisotopic Mass

    400.334130642 g/mol

    Heavy Atom Count

    29

    LogP

    6

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    P6YZ13C99Q

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301+H311 (90.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
    acute toxicity, dermal];
    H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Used to treat vitamin D deficiency or insufficiency, refractory rickets (vitamin D resistant rickets), familial hypophosphatemia and hypoparathyroidism, and in the management of hypocalcemia and renal osteodystrophy in patients with chronic renal failure undergoing dialysis. Also used in conjunction with calcium in the management and prevention of primary or corticosteroid-induced osteoporosis.
    Treatment of secondary hyperparathyroidism (SHPT)

    Pharmacology

    Calcidiol is the precursor of vitamin D3. Vitamin D3 is a steroid hormone that has long been known for its important role in regulating body levels of calcium and phosphorus, in mineralization of bone, and for the assimilation of vitamin A. The classical manifestations of vitamin D deficiency is rickets, which is seen in children and results in bony deformaties including bowed long bones. Deficiency in adults leads to the disease osteomalacia. Both rickets and osteomalacia reflect impaired mineralization of newly synthesized bone matrix, and usually result from a combination of inadequate exposure to sunlight and decreased dietary intake of vitamin D. Common causes of vitamin D deficiency include genetic defects in the vitamin D receptor, severe liver or kidney disease, and insufficient exposure to sunlight. Vitamin D plays an important role in maintaining calcium balance and in the regulation of parathyroid hormone (PTH). It promotes renal reabsorption of calcium, increases intestinal absorption of calcium and phosphorus, and increases calcium and phosphorus mobilization from bone to plasma.
    Calcifediol Anhydrous is the anhydrous form of calcifediol, an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

    MeSH Pharmacological Classification

    Bone Density Conservation Agents

    ATC Code

    A - Alimentary tract and metabolism
    A11 - Vitamins
    A11C - Vitamin a and d, incl. combinations of the two
    A11CC - Vitamin d and analogues
    A11CC06 - Calcifediol

    Mechanism of Action

    Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

    Pictograms

    Health Hazard Acute Toxic

    Acute Toxic;Health Hazard

    Other CAS

    64719-49-9
    19356-17-3
    36149-00-5

    Absorption Distribution and Excretion

    Readily absorbed.

    Metabolism Metabolites

    Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3.

    Wikipedia

    Calcifediol

    Biological Half Life

    288 hours

    Use Classification

    Human Drugs -> EU pediatric investigation plans
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Modify: 2023-08-15
    1: Gümüş P, Öztürk VÖ, Bozkurt E, Emingil G. Evaluation of the gingival inflammation in pregnancy and postpartum via 25-hydroxy-vitamin D3, prostaglandin E2 and TNF-α levels in saliva. Arch Oral Biol. 2016 Mar;63:1-6. doi: 10.1016/j.archoralbio.2015.11.018. Epub 2015 Nov 25. PubMed PMID: 26658365.
    2: Coussens AK, Wilkinson RJ, Martineau AR. Phenylbutyrate Is Bacteriostatic against Mycobacterium tuberculosis and Regulates the Macrophage Response to Infection, Synergistically with 25-Hydroxy-Vitamin D3. PLoS Pathog. 2015 Jul 2;11(7):e1005007. doi: 10.1371/journal.ppat.1005007. eCollection 2015 Jul. PubMed PMID: 26133770; PubMed Central PMCID: PMC4489717.
    3: Narayanaswamy R, Iyer V, Khare P, Bodziak ML, Badgett D, Zivadinov R, Weinstock-Guttman B, Rideout TC, Ramanathan M, Browne RW. Simultaneous determination of oxysterols, cholesterol and 25-hydroxy-vitamin D3 in human plasma by LC-UV-MS. PLoS One. 2015 Apr 13;10(4):e0123771. doi: 10.1371/journal.pone.0123771. eCollection 2015. PubMed PMID: 25875771; PubMed Central PMCID: PMC4395275.
    4: Burild A, Frandsen HL, Poulsen M, Jakobsen J. Tissue content of vitamin D3 and 25-hydroxy vitamin D3 in minipigs after cutaneous synthesis, supplementation and deprivation of vitamin D3. Steroids. 2015 Jun;98:72-9. doi: 10.1016/j.steroids.2015.02.017. Epub 2015 Feb 26. PubMed PMID: 25725256.
    5: Ralph R, Peter JV, Chrispal A, Zachariah A, Dian J, Sebastian T, Venkatesh B, Thomas K. Supraphysiological 25-hydroxy vitamin D3 level at admission is associated with illness severity and mortality in critically ill patients. J Bone Miner Metab. 2015 Mar;33(2):239-43. doi: 10.1007/s00774-014-0585-7. Epub 2014 Apr 22. PubMed PMID: 24752822.
    6: Cimbek A, Gürsoy G, Kirnap NG, Acar Y, Kiliç Z, Güngör F, Ozaşik I. Relation of obesity with serum 25 hydroxy vitamin D3 levels in type 2 diabetic patients. J Res Med Sci. 2012 Dec;17(12):1119-23. PubMed PMID: 23853628; PubMed Central PMCID: PMC3703162.
    7: Franke AA, Morrison CM, Custer LJ, Li X, Lai JF. Simultaneous analysis of circulating 25-hydroxy-vitamin D3, 25-hydroxy-vitamin D2, retinol, tocopherols, carotenoids, and oxidized and reduced coenzyme Q10 by high performance liquid chromatography with photo diode-array detection using C18 and C30 columns alone or in combination. J Chromatogr A. 2013 Aug 2;1301:1-9. doi: 10.1016/j.chroma.2013.05.027. Epub 2013 Jun 12. PubMed PMID: 23827466; PubMed Central PMCID: PMC4128684.
    8: Liu J, Greenfield H, Strobel N, Fraser DR. The influence of latitude on the concentration of vitamin D3 and 25-hydroxy-vitamin D3 in Australian red meat. Food Chem. 2013 Oct 1;140(3):432-5. doi: 10.1016/j.foodchem.2012.10.032. Epub 2012 Nov 7. PubMed PMID: 23601387.
    9: Bartels LE, Jørgensen SP, Bendix M, Hvas CL, Agnholt J, Agger R, Dahlerup JF. 25-Hydroxy vitamin D3 modulates dendritic cell phenotype and function in Crohn's disease. Inflammopharmacology. 2013 Apr;21(2):177-86. doi: 10.1007/s10787-012-0168-y. Epub 2013 Jan 23. PubMed PMID: 23341164.
    10: Azizi E, Pavlotsky F, Kudish A, Flint P, Solomon A, Lerman Y, Oberman B, Sadetzki S. Serum levels of 25-hydroxy-vitamin D3 among sun-protected outdoor workers in Israel. Photochem Photobiol. 2012 Nov-Dec;88(6):1507-12. doi: 10.1111/j.1751-1097.2012.01196.x. Epub 2012 Aug 30. PubMed PMID: 22762563.
    11: Tostmann A, Wielders JP, Kibiki GS, Verhoef H, Boeree MJ, van der Ven AJ. Serum 25-hydroxy-vitamin D3 concentrations increase during tuberculosis treatment in Tanzania. Int J Tuberc Lung Dis. 2010 Sep;14(9):1147-52. PubMed PMID: 20819260.
    12: Hutchinson PE, Osborne JE, Pringle JH. Higher serum 25-hydroxy vitamin D3 levels at presentation are associated with improved survival from melanoma, but there is no evidence that later prevailing levels are protective. J Clin Oncol. 2010 Sep 20;28(27):e492-3; author reply 494-5. doi: 10.1200/JCO.2010.29.6095. Epub 2010 Jul 12. PubMed PMID: 20625133.
    13: Höller U, Quintana AP, Gössl R, Olszewski K, Riss G, Schattner A, Nunes CS. Rapid determination of 25-hydroxy vitamin D3 in swine tissue using an isotope dilution HPLC-MS assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Apr 15;878(13-14):963-8. doi: 10.1016/j.jchromb.2010.02.026. Epub 2010 Feb 26. PubMed PMID: 20299291.
    14: Newman MS, Brandon TR, Groves MN, Gregory WL, Kapur S, Zava DT. A liquid chromatography/tandem mass spectrometry method for determination of 25-hydroxy vitamin D2 and 25-hydroxy vitamin D3 in dried blood spots: a potential adjunct to diabetes and cardiometabolic risk screening. J Diabetes Sci Technol. 2009 Jan;3(1):156-62. PubMed PMID: 20046660; PubMed Central PMCID: PMC2769851.
    15: Azizi E, Pavlotsky F, Vered I, Kudish AI. Occupational exposure to solar UVB and seasonal monitoring of serum levels of 25-hydroxy vitamin D3: a case-control study. Photochem Photobiol. 2009 Sep-Oct;85(5):1240-4. doi: 10.1111/j.1751-1097.2009.00569.x. Epub 2009 May 20. PubMed PMID: 19500291.
    16: Bonakdaran S, Varasteh AR. Correlation between serum 25 hydroxy vitamin D3 and laboratory risk markers of cardiovascular diseases in type 2 diabetic patients. Saudi Med J. 2009 Apr;30(4):509-14. PubMed PMID: 19370277.
    17: Soldin OP, Sharma H, Husted L, Soldin SJ. Pediatric reference intervals for aldosterone, 17alpha-hydroxyprogesterone, dehydroepiandrosterone, testosterone and 25-hydroxy vitamin D3 using tandem mass spectrometry. Clin Biochem. 2009 Jun;42(9):823-7. doi: 10.1016/j.clinbiochem.2009.01.015. Epub 2009 Feb 6. PubMed PMID: 19318024; PubMed Central PMCID: PMC3637995.
    18: Liu KN, Meng HX, Tang XL, Xu L, Zhang L, Chen ZB, Shi D, Feng XH, Lu RF. [Correlation analysis between plasma levels of 25-hydroxy vitamin D3 and osteocalcin in patients with aggressive periodontitis]. Beijing Da Xue Xue Bao. 2009 Feb 18;41(1):49-51. Chinese. PubMed PMID: 19221564.
    19: Shuai B, Shen L, Yang YP, Xie J, Zhou PQ, Li H, Guo XF, Zhao J, Wu JL. [Effects of Chinese kidney-tonifying drugs on bone mineral density (BMD), biomechanics, 25-hydroxy vitamin D3 and 1,25-dihydroxy vitamin D3 of ovariectomized osteoporosis rats]. Zhongguo Gu Shang. 2008 Nov;21(11):850-3. Chinese. PubMed PMID: 19143251.
    20: Peleg S, Khan F, Navone NM, Cody DD, Johnson EM, Van Pelt CS, Posner GH. Inhibition of prostate cancer-meditated osteoblastic bone lesions by the low-calcemic analog 1alpha-hydroxymethyl-16-ene-26,27-bishomo-25-hydroxy vitamin D3. J Steroid Biochem Mol Biol. 2005 Oct;97(1-2):203-11. Epub 2005 Aug 2. PubMed PMID: 16081281.

    Explore Compound Types